4-Propenyl-2,6-dimethoxyphenol

Food safety Regulatory toxicology Flavor ingredient approval

4-Propenyl-2,6-dimethoxyphenol (CAS 6635-22-9), also known as 4-propenylsyringol, is a methoxyphenolic compound with the molecular formula C11H14O3 and molecular weight 194.23. It is a naturally occurring phenylpropanoid found in smoked pork, beer, and malt wort, and is classified as a nature-identical flavoring substance with FEMA No.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 6635-22-9
Cat. No. B3192899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propenyl-2,6-dimethoxyphenol
CAS6635-22-9
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3
InChIKeyYFHOHYAUMDHSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propenyl-2,6-dimethoxyphenol (CAS 6635-22-9) for Scientific and Industrial Procurement


4-Propenyl-2,6-dimethoxyphenol (CAS 6635-22-9), also known as 4-propenylsyringol, is a methoxyphenolic compound with the molecular formula C11H14O3 and molecular weight 194.23 [1]. It is a naturally occurring phenylpropanoid found in smoked pork, beer, and malt wort, and is classified as a nature-identical flavoring substance with FEMA No. 3728 and JECFA No. 1265 [2]. The compound exists as a colorless to pale yellow viscous liquid with a sweet-spicy odor profile and is insoluble in water but soluble in oils and ethanol [3]. Structurally, it features a propenyl side chain at the para position and methoxy groups at the 2- and 6-positions of the phenolic ring, distinguishing it from analogs such as eugenol, isoeugenol, and 4-allyl-2,6-dimethoxyphenol [1].

4-Propenyl-2,6-dimethoxyphenol: Why In-Class Analogs Cannot Be Interchanged


In-class substitution of 4-propenyl-2,6-dimethoxyphenol with structurally similar methoxyphenols (e.g., 4-allyl-2,6-dimethoxyphenol, eugenol, isoeugenol, or 4-propyl-2,6-dimethoxyphenol) is not straightforward due to distinct differences in side-chain saturation and substitution pattern that fundamentally alter both sensory character and regulatory status [1]. The propenyl side chain (C=C double bond in conjugation with the aromatic ring) confers a sweet-spicy odor profile with high odor strength at low concentrations, whereas the corresponding allyl analog (4-allyl-2,6-dimethoxyphenol, FEMA 3655) exhibits a markedly different roasted, burnt, meaty, bacon-like profile [2]. Additionally, 4-propenyl-2,6-dimethoxyphenol is a fully methylated syringol derivative with two methoxy groups, whereas eugenol (CAS 97-53-0) contains only one methoxy group and a hydroxyl in place of the second methoxy, which results in divergent antioxidant capacity (2,6-dimethoxyphenols > 2-methoxyphenols in DPPH and crocin bleaching assays) [3]. Regulatory differences further prevent interchange: 4-propenyl-2,6-dimethoxyphenol is not currently listed for fragrance use per TGSC recommendations, while its analogs have different FEMA and JECFA statuses [1].

4-Propenyl-2,6-dimethoxyphenol: Quantitative Differentiation Evidence Against Comparators


Regulatory Safety Determination: JECFA ADI Classification Versus Eugenol and Isoeugenol

4-Propenyl-2,6-dimethoxyphenol has been evaluated by JECFA and assigned an ADI classification of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, eugenol and isoeugenol have undergone more extensive toxicological scrutiny with established numerical ADI values (eugenol: 0-2.5 mg/kg bw; isoeugenol: 0-0.1 mg/kg bw) due to identified toxicological endpoints including hepatotoxicity and clastogenicity concerns [2]. This differential safety profile provides a distinct regulatory advantage for 4-propenyl-2,6-dimethoxyphenol in food flavoring applications where higher usage flexibility may be desired.

Food safety Regulatory toxicology Flavor ingredient approval

Sensory Profile Differentiation: Sweet-Spicy Character Versus Meaty-Roasted 4-Allyl Analog

4-Propenyl-2,6-dimethoxyphenol exhibits a sweet and spicy taste and odor profile, as documented in the Human Metabolome Database and TGSC records [1][2]. At 0.10% concentration in dipropylene glycol, the odor is described as sweet spicy with high odor strength [2]. In direct contrast, the 4-allyl analog (4-allyl-2,6-dimethoxyphenol, CAS 6627-88-9, FEMA 3655) at 1.00% in propylene glycol exhibits a fundamentally different profile: roasted burnt meaty bacon smoky ham with phenolic, sweet, ham and woody notes [3]. This represents a complete divergence in primary odor character from sweet-spicy to savory-smoky-meaty, making the two compounds unsuitable for cross-substitution in flavor formulations.

Flavor chemistry Sensory science Organoleptic characterization

Antioxidant Activity: Class-Level Superiority of 2,6-Dimethoxyphenols Over 2-Methoxyphenols

A systematic comparative study of smoke flavoring phenols evaluated antioxidant capacity using three orthogonal methods: crocin bleaching inhibition, DPPH radical scavenging, and oxidation potential [1]. The study established a clear class-level hierarchy: dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols. 4-Propenyl-2,6-dimethoxyphenol, as a 2,6-dimethoxyphenol, belongs to the intermediate class with significantly higher antioxidant capacity than 2-methoxyphenols such as eugenol, guaiacol, and 4-methylguaiacol [2]. This class-level differentiation is consistently observed across all three assay methods, confirming that the 2,6-dimethoxy substitution pattern confers enhanced radical scavenging capability relative to mono-methoxy analogs.

Antioxidant activity Smoke flavorings Free radical scavenging

GC-MS Analytical Identification: Retention Index on Stabilwax Polar Column

4-Propenyl-2,6-dimethoxyphenol has a documented Kovats retention index (RI) of 2758 on a Stabilwax polar capillary column (30 m × 0.25 mm × 0.25 μm film thickness) under a temperature program of 40°C → 3°C/min → 100°C → 5°C/min → 240°C (10 min hold) with helium carrier gas [1]. This NIST-verified RI value provides a definitive analytical marker for identification and quantification in complex matrices such as oak wood extracts, smoked foods, and fermented beverages. In contrast, the closely related 4-allyl-2,6-dimethoxyphenol elutes earlier under similar polar column conditions due to the different double bond position (allyl vs. propenyl), enabling chromatographic resolution of these isomers.

Analytical chemistry GC-MS Quality control Retention index

Computed Antioxidant Mechanism: Bond Dissociation Enthalpy Comparison Among Syringol Derivatives

A theoretical investigation using density functional theory (DFT) calculations at the M06-2X/6-311++G(d,p) level of theory compared the antioxidant mechanisms of syringol derivatives including 4-propenylsyringol (HPns), 4-allylsyringol (HAs), 4-propylsyringol (HPs), and unsubstituted syringol (Hs) [1][2]. The study examined three antioxidant mechanisms: hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). 4-Propenylsyringol demonstrated strong antioxidant properties against HOO radicals, with computed bond dissociation enthalpies (BDE) and reaction energetics that distinguish it from the allyl and propyl analogs. The conjugated propenyl side chain influences the electron density distribution of the phenolic O-H group, affecting the compound's radical scavenging kinetics.

Computational chemistry Antioxidant mechanism DFT calculations Lignin valorization

Physicochemical Property Comparison: LogP and Solubility Profile Versus 4-Allyl Analog

4-Propenyl-2,6-dimethoxyphenol has an estimated XLogP3-AA of 2.50 and an ACD/LogP of 2.10, indicating moderate lipophilicity [1]. The compound is practically insoluble in water but soluble in oils and ethanol . The 4-allyl analog (4-allyl-2,6-dimethoxyphenol, CAS 6627-88-9) has a reported density of 1.092 g/mL at 25°C and a boiling point of 168-169°C at 11 mmHg , while 4-propenyl-2,6-dimethoxyphenol has an estimated boiling point of 305.4±37.0°C at 760 mmHg . The conjugated propenyl side chain results in a higher boiling point under atmospheric pressure compared to the allyl analog, which may influence processing conditions in industrial applications.

Physicochemical properties Formulation science LogP Solubility

4-Propenyl-2,6-dimethoxyphenol: Evidence-Based Application Scenarios for Scientific and Industrial Users


Food Flavoring: Sweet-Spicy and Vanilla-Type Profile Development

4-Propenyl-2,6-dimethoxyphenol is authorized for use as a flavoring agent with FEMA No. 3728 and JECFA No. 1265 [1]. Its sweet-spicy organoleptic profile, documented at 0.10% concentration in dipropylene glycol, makes it suitable for sweet, spicy, and vanilla-type flavor formulations [2]. The compound occurs naturally in smoked pork, beer, and malt wort, supporting its classification as a nature-identical flavoring substance [3]. Formulators seeking sweet-spicy character should select this compound over the 4-allyl analog, which provides a roasted-meaty-smoky profile more appropriate for savory and smoke flavor applications [4]. The JECFA 'No safety concern' classification at current intake levels provides regulatory flexibility for global food product development [1].

Natural Product and Smoke Flavoring Research: Analytical Reference Standard

The verified Kovats retention index of 2758 on Stabilwax polar columns provides a reliable analytical marker for identifying and quantifying 4-propenyl-2,6-dimethoxyphenol in complex matrices such as oak wood extracts, smoked foods, and fermented beverages [1]. Analytical laboratories and QC facilities conducting authenticity testing or natural product characterization can use this NIST-verified RI value as a reference standard for GC-MS method development [1]. The compound's presence in oak chip extracts and its reliable quantification in reductive catalytic fractionation studies further support its utility as an analytical benchmark for S-type lignin-derived monomer quantification [2].

Lignin Valorization and Biomass-Derived Antioxidant Development

DFT computational studies have demonstrated that 4-propenylsyringol exhibits strong antioxidant properties against HOO radicals through hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer-proton transfer (SET-PT) mechanisms [1]. The conjugated propenyl side chain confers distinct radical scavenging energetics compared to the allyl and propyl analogs [2]. For researchers developing lignin-derived antioxidants or valorizing biomass waste streams containing syringol derivatives, 4-propenylsyringol represents a chemically distinct scaffold with differentiated antioxidant mechanism parameters. The 2,6-dimethoxyphenol structural class also demonstrates higher antioxidant capacity than 2-methoxyphenols such as eugenol in comparative DPPH and crocin bleaching assays [3].

Smoke Flavoring Formulation with Antioxidant Functionality

In commercial aqueous smoke flavorings, 2,6-dimethoxyphenols are present at concentrations ranging from 200 to 11,000 mg/kg, representing a significant fraction of the phenolic composition [1]. 4-Propenyl-2,6-dimethoxyphenol, as a member of the 2,6-dimethoxyphenol class, contributes both flavor character (sweet-spicy) and antioxidant functionality [2]. The class-level antioxidant hierarchy (dihydroxybenzenes > 2,6-dimethoxyphenols > 2-methoxyphenols) established across crocin bleaching, DPPH, and oxidation potential assays demonstrates that 2,6-dimethoxyphenols offer superior antioxidant capacity relative to mono-methoxy alternatives like eugenol and guaiacol [2]. Formulators developing smoke flavorings with enhanced oxidative stability should preferentially select 2,6-dimethoxyphenol derivatives over 2-methoxyphenols when both flavor and antioxidant functionality are required.

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